molecular formula C17H20N2O5S3 B2759389 ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate CAS No. 922701-67-5

ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate

Cat. No.: B2759389
CAS No.: 922701-67-5
M. Wt: 428.54
InChI Key: YNDZNGDHKKYUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core linked via an amide bond to a piperidine ring sulfonylated at the 2-position of a thiophene moiety. This structure combines sulfonamide and ester functionalities, which are common in bioactive molecules targeting proteases or kinases. The ethyl ester group enhances solubility in organic solvents, a critical factor in drug formulation .

Properties

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S3/c1-2-24-17(21)13-7-11-26-16(13)18-15(20)12-5-8-19(9-6-12)27(22,23)14-4-3-10-25-14/h3-4,7,10-12H,2,5-6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZNGDHKKYUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

For the synthesis of this specific compound, the following steps are generally involved:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate has been identified as a bioactive reagent with potential pharmacological properties. Its structural features allow it to interact with various biological systems, making it a candidate for further research in drug development.

Antiviral Properties

Research has indicated that thiophene derivatives, including this compound, may exhibit antiviral activity. Specifically, they have been studied for their ability to inhibit viral helicase activity in flavivirus infections. This suggests that this compound could play a role in developing antiviral therapies .

Anticancer Potential

The compound's unique structure may also make it a candidate for anticancer applications. Compounds containing thiophene rings have been investigated for their ability to induce apoptosis in cancer cells, highlighting the need for further studies to evaluate the efficacy of this specific compound against various cancer types.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step synthetic routes. These methods may include:

  • Formation of the Thiophene Ring : Starting materials are reacted to construct the thiophene framework.
  • Amidation : The introduction of the piperidine moiety through amidation reactions.
  • Esterification : Finalizing the compound by forming the ester linkages necessary for its biological activity.

Details regarding specific reagents and conditions used in these steps are often proprietary or detailed in specialized literature.

Medicinal Chemistry

As a potential pharmacological agent, this compound serves as a valuable tool in medicinal chemistry research. Its ability to act as a bioactive reagent makes it suitable for exploring new therapeutic pathways.

Synthetic Chemistry

In synthetic chemistry, this compound can function as a catalyst or ligand due to its reactive functional groups. Its incorporation into synthetic pathways could facilitate the development of more complex molecular structures with desired biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related analogs from the provided evidence. Key differences in substituents, ring systems, and functional groups are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Sulfonyl Group Key Substituents Molecular Weight (g/mol) Notable Properties
Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate (Target) Thiophene-3-carboxylate Thiophene-2-sulfonyl Piperidine-4-amido, ethyl ester ~423.5 (calculated) High conformational flexibility; moderate lipophilicity
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Methylbenzenesulfonyl Piperidine-4-carboxamido, ethyl ester ~549.03 Increased lipophilicity due to tetrahydrobenzo ring
(±)-Ethyl 2-(2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (41a) Thiazole Thiophene-2-sulfonyl Pyrrolidine-3-carboxamido, ethyl acetate ~450.5 (calculated) Thiazole core enhances π-stacking; smaller ring (pyrrolidine) reduces flexibility
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene None 4-Hydroxyphenyl, ethoxy-oxoethyl ~390.14 Hydroxyl group improves aqueous solubility; lower molecular weight
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine None Fluoro substituents, chromen-4-one ~560.2 Fluorine enhances metabolic stability; chromenone core enables kinase inhibition

Key Findings

Sulfonyl Group Variations :

  • The target compound’s thiophene-2-sulfonyl group (electron-deficient due to sulfur) contrasts with 4-methylbenzenesulfonyl in , which is more electron-rich. This difference impacts binding to hydrophobic pockets in enzymes .
  • In compound 41a , the same sulfonyl group is attached to a pyrrolidine (5-membered ring), creating a more rigid structure compared to the target’s piperidine (6-membered ring).

Tetrahydrobenzo[b]thiophene in and increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .

Functional Group Impact: The 4-hydroxyphenyl group in introduces hydrogen-bond donors, improving solubility but possibly limiting blood-brain barrier penetration . Fluorine atoms in enhance metabolic stability and electronegativity, critical for kinase inhibitors .

Synthetic Routes :

  • The target compound likely involves sulfonylation of a piperidine intermediate , similar to the method in (using sulfonyl chlorides).
  • In contrast, employs a Petasis reaction with boronic acids, yielding lower efficiency (22% yield) compared to palladium-catalyzed couplings in (46% yield) .

Biological Activity

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18H27N3O5S2
  • Molecular Weight : 397.55 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperidine amides, followed by esterification to yield the final product. The specific synthetic routes can vary, but they generally involve multi-step processes that ensure the correct functional groups are introduced.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study evaluated several thiophene derivatives and reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating potent antimicrobial activity . The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Thiophene-containing compounds have also been studied for their anticancer properties. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The exact mechanisms are under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Modifications at various positions on the thiophene ring or piperidine moiety can significantly influence their pharmacological profiles. For instance:

  • Substituents on Thiophene : Different electron-withdrawing or electron-donating groups can enhance or reduce activity.
  • Piperidine Modifications : Changes in the piperidine structure can affect binding affinity to biological targets.

Case Studies

  • Evaluation Against T-Type Calcium Channels : A study synthesized a series of piperidine derivatives and evaluated their inhibitory effects on T-type calcium channels. These compounds showed promising results in lowering blood pressure in hypertensive models without causing reflex tachycardia .
  • In Vitro Antimicrobial Studies : A comparative analysis of various thiophene derivatives highlighted that specific modifications led to enhanced antimicrobial efficacy against resistant strains . The findings suggest that further optimization could lead to new therapeutic agents.

Q & A

Basic Research Questions

1. Structural Features and Reactivity Q: What are the key structural motifs in ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate, and how do they influence its chemical reactivity? A: The compound contains a thiophene-3-carboxylate ester core, a sulfonylated piperidine amide at the 2-position, and a thiophene-2-sulfonyl group. The thiophene rings confer aromatic stability and π-stacking potential, while the sulfonyl group enhances electrophilicity, enabling nucleophilic substitution or hydrogen bonding. The piperidine amide introduces conformational flexibility and potential for hydrogen bonding or interactions with biological targets like enzymes. These motifs are critical in synthetic modifications (e.g., sulfonylation or ester hydrolysis) and pharmacological activity .

2. Synthesis Strategies Q: What are common synthetic routes for preparing this compound? A: Synthesis typically involves:

Thiophene ring formation : Via Gewald or Paal-Knorr reactions to construct the carboxylate-substituted thiophene core.

Sulfonylation : Reaction of piperidine-4-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated piperidine to the thiophene carboxylate.
Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95% by HPLC) .

3. Safety and Handling Q: What safety protocols are recommended for handling this compound? A: Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of irritation per GHS Category 2).
  • Ventilation : Use fume hoods to avoid inhalation of dust (specific target organ toxicity, respiratory system).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced Research Questions

4. Experimental Design for Biological Activity Profiling Q: How should researchers design assays to evaluate this compound’s pharmacological potential? A: A tiered approach is recommended:

In vitro screening : Test against bacterial/fungal panels (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (MIC/MBC determination).

Mechanistic studies : Use fluorescence-based assays (e.g., ATPase inhibition) or molecular docking to predict target binding (e.g., kinase or protease active sites).

Dose-response analysis : Employ Hill plots to calculate IC50 values, ensuring replicates (n ≥ 3) to address variability.
Contradictions in activity data (e.g., low MIC but high cytotoxicity) may arise from assay conditions (pH, serum content) or substituent stereochemistry .

5. Data Contradiction Analysis Q: How can conflicting results in biological activity studies be resolved? A: Steps include:

Structural validation : Confirm compound purity via NMR (e.g., δ 7.2–7.5 ppm for thiophene protons) and LC-MS.

Assay standardization : Control variables like incubation time, solvent (DMSO vs. saline), and cell line passage number.

SAR comparison : Cross-reference with analogs (e.g., ethyl 4-(4-chlorophenyl)thiophene derivatives) to identify substituent-dependent trends. For example, sulfonyl groups may enhance solubility but reduce membrane permeability .

6. Characterization Techniques Q: What advanced methods are used to characterize this compound’s interactions? A: Key techniques include:

  • NMR spectroscopy : 2D NOESY to confirm amide bond geometry and sulfonyl group orientation.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and water).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like G-protein-coupled receptors .

7. Electrophilic Substitution Reactions Q: How can the thiophene ring be functionalized for structure-activity studies? A: Electrophilic substitution at the 5-position of the thiophene is feasible using:

  • Nitration : HNO3/H2SO4 at 0–5°C to introduce nitro groups (later reducible to amines).
  • Halogenation : NBS in DMF for bromination, enabling Suzuki-Miyaura cross-coupling.
    Monitor regioselectivity via DFT calculations (e.g., Mulliken charges on thiophene carbons) .

8. Ecological Impact Assessment Q: How can researchers evaluate the environmental persistence of this compound? A: Use OECD guidelines:

  • Biodegradation : 301F Manometric Respirometry to measure O2 consumption over 28 days.
  • Bioaccumulation : Estimate logP (predicted ~3.5) and compare to EPA criteria (logP > 3.5 indicates high bioaccumulation risk).
  • Aquatic toxicity : Daphnia magna acute toxicity testing (EC50 determination) .

9. Application in Organic Electronics Q: What methodologies are used to assess this compound’s performance in organic field-effect transistors (OFETs)? A: Fabricate OFETs via spin-coating or vacuum deposition. Key metrics:

  • Charge carrier mobility : Calculate using transfer curves (μ ≈ 0.1–1 cm²/V·s for thiophene derivatives).
  • On/off ratio : Aim for >10³ via gate voltage modulation.
  • Stability : Test under humidity (40–60% RH) and thermal stress (50–100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.